molecular formula C11H14N2O2 B2536249 Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate CAS No. 1880286-94-1

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate

Cat. No.: B2536249
CAS No.: 1880286-94-1
M. Wt: 206.245
InChI Key: ZFEDDCJPRGNMSZ-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a cyclopropylmethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced by esterification of the carboxylic acid derivative of pyridine using methanol and an acid catalyst.

    Substitution with Cyclopropylmethylamine: The final step involves the substitution of the hydrogen atom at the 6-position of the pyridine ring with a cyclopropylmethylamino group. This can be achieved through nucleophilic substitution reactions using cyclopropylmethylamine and appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the cyclopropylmethylamino group.

    Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Contains a hydroxymethyl group instead of the cyclopropylmethylamino group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with different substituents.

Uniqueness: Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(13-7-9)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEDDCJPRGNMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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